Fenaftic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

These drugs are commonly referred to as “anthranilic acid derivatives” or “fenamates” because fenaftic acid is a derivative of anthranilic acid . The compound is known for its role in the synthesis of various pharmaceutical agents, including mefenamic acid, tolfenamic acid, flufenamic acid, and meclofenamic acid .

準備方法

合成経路と反応条件: フェナフト酸は、2-クロロ安息香酸とアニリンから、酸化銅を触媒として用いるゴールドバーグ反応によって合成できます . この反応は、通常、ジメチルホルムアミド(DMF)などの適切な溶媒の存在下で還流条件下で行われます。

工業生産方法: 工業的には、フェナフト酸の合成は、収率と純度を向上させるために、より効率的な触媒系と最適化された反応条件を使用することがあります。 このプロセスには、再結晶による精製や、目的の生成物を単離するための高度な分離技術の使用などの手順が含まれる場合があります .

化学反応の分析

General Reactivity of Fenamates

Fenamates are anthranilic acid derivatives characterized by:

-

Aromatic rings with variable substituents

-

Carboxylic acid functionality

-

Secondary amine linkage

These structural features confer three primary reaction pathways observed in fenamates:

| Reaction Type | Typical Conditions | Observed Products |

|---|---|---|

| Electrophilic Substitution | Chlorination, bromination | Halogenated derivatives |

| Oxidation | Strong oxidizing agents (e.g., HOCl) | Hydroxylated or quinone-like products |

| Conformational Changes | pH-dependent or solvent-mediated | Polymorphic forms or tautomers |

For example, chlorination of mefenamic acid generates 3'-chloro-mefenamic acid and hydroxylated byproducts .

Chlorination Kinetics (Analogous Fenamates)

A study on aqueous chlorination of fenamic acids revealed:

| Compound | k_app (M⁻¹s⁻¹) | pH Dependence | Major Transformation Products |

|---|---|---|---|

| Mefenamic acid | 446.7 (pH 7) | Peaks at pH 7 | Chlorinated, hydroxylated derivatives |

| Tolfenamic acid | 393.3 (pH 8) | Peaks at pH 8 | Dichlorinated analogs |

| Clofenamic acid | 360.0 (pH 6) | Peaks at pH 6 | Oxidized quinones |

These reactions proceed via second-order kinetics, with rate coefficients influenced by substituent electronic effects .

Conformational Flexibility and Reactivity

Fenamates exhibit dynamic conformational states due to rotational freedom between aromatic rings, which can modulate reactivity:

-

Planar conformers : Enhance π-π stacking, reducing electrophilic attack susceptibility .

-

Non-planar conformers : Increase exposure of reactive sites (e.g., amine groups) to solvents or reagents .

For instance, mefenamic acid adopts multiple polymorphic forms under varying conditions, altering its susceptibility to oxidation .

Synthetic Modifications (Related Compounds)

While fenaftic acid’s synthesis is not detailed in the sources, analogous fenamates are synthesized via:

-

Ullmann coupling of 2-chlorobenzoic acid with substituted anilines .

-

Acid-catalyzed condensation followed by crystallization-mediated purification .

Gaps in this compound-Specific Data

Key unresolved aspects for this compound include:

-

Experimental kinetic parameters for common reactions (e.g., hydrolysis, photolysis).

-

Identification of metabolic or environmental degradation pathways.

-

Catalytic interactions with cytochrome P450 enzymes or other biological targets.

科学的研究の応用

Fenaftic acid and its derivatives have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of various organic compounds.

Biology: Studied for their interactions with biological molecules and potential therapeutic effects.

Medicine: Serve as the basis for the development of NSAIDs, which are used to treat pain and inflammation.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

フェナフト酸の作用機序は、シクロオキシゲナーゼ(COX)酵素などの分子標的との相互作用を伴います。 COX-1とCOX-2の活性を阻害することにより、フェナフト酸とその誘導体は、炎症と痛みのメディエーターであるプロスタグランジンの合成を減少させます . この阻害は、NSAIDで観察される抗炎症作用と鎮痛作用につながります。

類似化合物:

- メフェナム酸

- トルフェナム酸

- フルフェナム酸

- メクロフェナム酸

比較: フェナフト酸はこれらの化合物の母構造であり、類似の抗炎症作用と鎮痛作用を共有しています。 各誘導体は、薬物動態学的および薬力学的プロファイルが独自であり、臨床使用における有効性と安全性に影響を与えます . たとえば、メフェナム酸は強い鎮痛作用で知られていますが、フルフェナム酸は作用時間が長くなっています .

フェナフト酸の独自性は、さまざまな治療薬の前駆体としての汎用性にあります。これは、医薬品化学において貴重な化合物です .

類似化合物との比較

- Mefenamic Acid

- Tolfenamic Acid

- Flufenamic Acid

- Meclofenamic Acid

Comparison: Fenaftic acid serves as the parent structure for these compounds, which share similar anti-inflammatory and analgesic properties. each derivative has unique pharmacokinetic and pharmacodynamic profiles, which influence their efficacy and safety in clinical use . For example, mefenamic acid is known for its strong analgesic effects, while flufenamic acid has a longer duration of action .

This compound’s uniqueness lies in its versatility as a precursor for various therapeutic agents, making it a valuable compound in medicinal chemistry .

生物活性

Fenaftic acid, a compound of interest in pharmacological research, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antimicrobial properties, cytotoxic effects, and structure-activity relationships.

Overview of this compound

This compound is a phenolic compound that has been studied for its various biological properties. Its structure allows it to interact with biological systems, potentially leading to therapeutic applications. The compound's biological activity is often assessed through in vitro studies that evaluate its effects on different cell lines and microbial strains.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Enterococcus faecalis

- Vancomycin-resistant Enterococcus (VRE)

- Mycobacterium tuberculosis

Table 1 summarizes the minimum inhibitory concentrations (MIC) of this compound against these pathogens.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 4 |

| Vancomycin-resistant Enterococcus | 16 |

| Mycobacterium tuberculosis | 32 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Cytotoxic Effects

In addition to its antimicrobial activity, this compound has been evaluated for its cytotoxic effects on various cell lines. The compound's cytotoxicity was assessed using the CCK-8 assay, which measures cell viability based on metabolic activity.

Key Findings:

- This compound showed varying degrees of cytotoxicity across different cell lines, with IC50 values ranging from 5 µM to 15 µM.

- In serum-free medium, this compound induced necrosis in treated cells without triggering apoptosis.

- The cytotoxic effects were correlated with the lipophilicity and electron-withdrawing properties of the compound's structure.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the chemical structure can significantly influence its efficacy:

- Lipophilicity : Increased lipophilicity enhances the compound's ability to penetrate cell membranes, thereby increasing its antimicrobial potency.

- Electron-withdrawing groups : The presence of electron-withdrawing substituents on the aromatic ring has been linked to improved activity against certain bacterial strains.

Table 2 outlines the relationship between structural modifications and biological activity.

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced membrane penetration |

| Electron-withdrawing substituents | Increased antimicrobial potency |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in clinical settings. For example, a study focused on its use as an adjunct therapy for infections caused by resistant bacterial strains demonstrated promising results in vitro.

Study Highlights:

- A combination therapy involving this compound and conventional antibiotics showed enhanced efficacy against MRSA infections.

- In vivo studies are needed to further validate these findings and explore the therapeutic potential of this compound in clinical settings.

特性

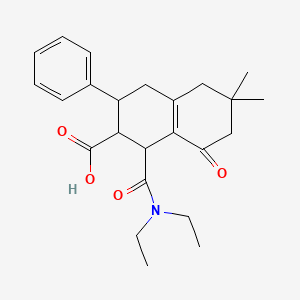

CAS番号 |

27736-80-7 |

|---|---|

分子式 |

C24H31NO4 |

分子量 |

397.5 g/mol |

IUPAC名 |

1-(diethylcarbamoyl)-6,6-dimethyl-8-oxo-3-phenyl-1,2,3,4,5,7-hexahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C24H31NO4/c1-5-25(6-2)22(27)21-19-16(13-24(3,4)14-18(19)26)12-17(20(21)23(28)29)15-10-8-7-9-11-15/h7-11,17,20-21H,5-6,12-14H2,1-4H3,(H,28,29) |

InChIキー |

FUXLDXFRSJXUQG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1C(C(CC2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3)C(=O)O |

正規SMILES |

CCN(CC)C(=O)C1C(C(CC2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。